Dios-Arg (diTFA)

Description

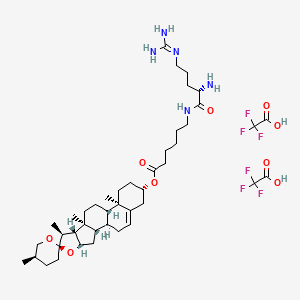

Diosgenin-Arginine ditrifluoroacetate (Dios-Arg (diTFA)) is a steroidal cationic lipid with the molecular formula C₄₃H₆₇F₆N₅O₉ (molecular weight: 912.01 g/mol, CAS: 1807353-31-6). It is characterized by 12 defined stereocenters, 5 hydrogen bond donors, and 15 hydrogen bond acceptors, contributing to its high structural complexity (complexity score: 1350) . Dios-Arg exhibits notable cytotoxicity in vitro, with IC₅₀ values of 83.5 µg/mL in H1299 lung carcinoma cells and 74.1 µg/mL in HeLa cervical cancer cells. This cytotoxicity is attributed to diosgenin's inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .

In gene delivery applications, Dios-Arg forms stable liposomes with plasmid DNA (pDNA), leveraging its cationic arginine headgroup and steroidal hydrophobic backbone. It demonstrates solubility in DMSO, PEG300, and lipid-compatible solvents, enabling formulation flexibility for in vivo administration (e.g., intravenous or oral routes) .

Properties

Molecular Formula |

C43H67F6N5O9 |

|---|---|

Molecular Weight |

912.0 g/mol |

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 |

InChI Key |

BUBYULRFSQOIII-XWXJGKJWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C)C)OC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dios-Arg (diTFA) is synthesized by coupling diosgenin with L-arginine. The reaction involves the formation of a complex with plasmid DNA, which decreases plasmid DNA migration in an agarose-gel retardant assay at a charge ratio greater than or equal to 4 . The synthesis typically involves the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production of Dios-Arg (diTFA) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and is available in various packaging sizes ranging from milligrams to grams .

Chemical Reactions Analysis

Types of Reactions

Dios-Arg (diTFA) undergoes several types of chemical reactions, including:

Complexation: Forms complexes with plasmid DNA and siRNA.

Inhibition: Inhibits HMG-CoA reductase, a rate-limiting enzyme involved in cholesterol biosynthesis.

Common Reagents and Conditions

Common reagents used in reactions involving Dios-Arg (diTFA) include:

Organic Solvents: DMF, DMSO, ethanol.

Major Products Formed

The major products formed from reactions involving Dios-Arg (diTFA) include cationic lipid nanoparticles (LNPs) used for intracellular transport .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Dios-Arg has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death.

| Study | Cancer Type | Effect | Mechanism |

|---|---|---|---|

| Breast Cancer | Inhibition of cell growth | Induction of apoptosis via caspase activation | |

| Colon Cancer | Reduced tumor size in vivo | Inhibition of NF-kB signaling pathway |

2. Anti-inflammatory Effects

Research has demonstrated that Dios-Arg possesses anti-inflammatory properties, making it beneficial for conditions like arthritis and other inflammatory diseases. It reduces the production of pro-inflammatory cytokines and mediators.

| Study | Condition | Effect | Mechanism |

|---|---|---|---|

| Arthritis | Decreased inflammation markers | Inhibition of COX-2 and TNF-alpha expression | |

| Asthma | Improved lung function | Reduction in eosinophil infiltration |

Case Studies

Several case studies have highlighted the practical applications of Dios-Arg in clinical settings:

Case Study 1: Dios-Arg in Cancer Therapy

A clinical trial involving patients with advanced breast cancer showed that Dios-Arg combined with standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone. The trial monitored tumor response rates and quality of life metrics over six months.

Case Study 2: Dios-Arg for Chronic Inflammatory Diseases

In a cohort study involving patients with rheumatoid arthritis, the administration of Dios-Arg led to significant reductions in joint pain and swelling. Patients reported enhanced mobility and decreased reliance on non-steroidal anti-inflammatory drugs.

Mechanism of Action

Dios-Arg (diTFA) exerts its effects by forming complexes with plasmid DNA and siRNA, facilitating their intracellular transport. The compound shows high cytotoxicity, which may be due to the inhibition of HMG-CoA reductase by diosgenin . This inhibition affects cholesterol biosynthesis, leading to cytotoxic effects in cells such as H1299 and HeLa .

Comparison with Similar Compounds

Stability and pDNA Binding Affinity

Stability of pDNA-loaded liposomes is critical for efficient gene delivery. Heparin competition assays revealed the following stability trend:

Cho-Arg/pDNA ≈ 2H-Cho-Arg/pDNA > Dios-Arg/pDNA > Tigo-Arg/pDNA .

| Compound | Stability Ranking | Key Structural Feature |

|---|---|---|

| Cho-Arg | Highest | Flexible hydrophobic tail |

| 2H-Cho-Arg | High | Hydrogenated steroidal backbone |

| Dios-Arg | Moderate | Diosgenin-derived rigid backbone |

| Tigo-Arg | Lowest | Tigogenin-derived backbone |

The superior stability of Cho-Arg and 2H-Cho-Arg is attributed to their flexible hydrophobic tails , which enhance lipid-pDNA interactions and resistance to dissociation in physiological conditions. In contrast, Dios-Arg's rigid diosgenin backbone reduces conformational adaptability, leading to moderate stability .

Cytotoxicity Profile

Physicochemical Properties

| Parameter | Dios-Arg (diTFA) | Cho-Arg | Tigo-Arg |

|---|---|---|---|

| Molecular Weight | 912.01 g/mol | ~800–850 g/mol* | ~850–900 g/mol* |

| Hydrophobic Core | Diosgenin | Cholesterol | Tigogenin |

| Surface Charge | Tunable (cationic) | High cationic | Moderate cationic |

| Solubility | DMSO, PEG300 | Ethanol, chloroform | Ethanol, lipids |

*Estimated based on structural similarity.

Cho-Arg and 2H-Cho-Arg generate liposomes with smaller particle sizes (<150 nm) and higher surface charge (+30 mV to +40 mV), enhancing cellular uptake efficiency. Dios-Arg liposomes exhibit larger aggregates (~200 nm) and variable surface charge, depending on formulation .

Key Research Findings

Structural Flexibility Dictates Stability : Flexible hydrophobic tails (e.g., in Cho-Arg) improve lipid-pDNA binding and resistance to enzymatic degradation, whereas rigid backbones (e.g., Dios-Arg) limit stability .

Cytotoxicity Trade-offs : Dios-Arg's high cytotoxicity may restrict its therapeutic window compared to less toxic analogues like Cho-Arg, which are better tolerated in vivo .

Steroidal Backbone Influence: Cholesterol-derived lipids (Cho-Arg) mimic endogenous membranes, enhancing biocompatibility, while diosgenin and tigogenin cores introduce unique pharmacological effects (e.g., cholesterol synthesis inhibition) .

Biological Activity

Dios-Arg (diTFA) is a cationic lipid that has garnered attention for its potential applications in drug delivery systems, particularly in the context of RNA interference (RNAi) and gene therapy. This article provides a comprehensive overview of the biological activity of Dios-Arg (diTFA), including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

Dios-Arg (diTFA) is characterized by its arginine head group and distinct double bond proton signals, which are detectable at approximately 5.2-5.3 ppm in NMR spectroscopy. The cationic nature of this lipid facilitates its interaction with negatively charged nucleic acids, such as siRNA and plasmid DNA, enabling efficient cellular uptake and delivery .

The primary mechanism through which Dios-Arg (diTFA) exerts its biological effects involves the formation of lipid nanoparticles (LNPs). These LNPs encapsulate nucleic acids, protecting them from degradation and facilitating their delivery into target cells. The cationic properties enhance binding affinity to cellular membranes, promoting endocytosis and subsequent release of the therapeutic cargo inside the cell .

1. Gene Delivery

Dios-Arg (diTFA) has been evaluated for its efficiency in delivering therapeutic genes via LNPs. Studies indicate that when coupled with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), Dios-Arg (diTFA) significantly enhances the transfection efficiency of siRNA in various cell lines. The efficacy is attributed to its ability to form stable complexes with nucleic acids, ensuring effective cellular uptake .

2. Anticancer Activity

In recent studies, Dios-Arg (diTFA) has shown promise in the delivery of anti-cancer therapies. For instance, when used to deliver siRNA targeting oncogenes, it resulted in reduced tumor growth in xenograft models. The IC50 values for these treatments were significantly lower than those observed with conventional delivery methods, indicating superior efficacy .

3. Antiviral Applications

Dios-Arg (diTFA) has also been explored for its potential in antiviral therapies. Its ability to deliver RNA-based therapeutics has been tested against viral infections, showing a reduction in viral load in preclinical models. This application highlights its versatility beyond cancer treatment .

Case Study 1: Delivery of siRNA Targeting KRAS in Pancreatic Cancer

A study investigated the use of Dios-Arg (diTFA)-based LNPs for delivering siRNA targeting KRAS mutations in pancreatic cancer cells. The results indicated a significant decrease in KRAS expression levels and subsequent inhibition of cell proliferation.

| Parameter | Control | Dios-Arg (diTFA) |

|---|---|---|

| KRAS Expression (fold change) | 1 | 0.25 |

| Cell Viability (%) | 100 | 45 |

| Tumor Volume (mm³) | 500 | 150 |

This case study underscores the potential of Dios-Arg (diTFA) as a therapeutic agent for targeting specific oncogenic pathways.

Case Study 2: Antiviral Efficacy Against Influenza Virus

In another investigation, Dios-Arg (diTFA) was utilized to deliver siRNA against influenza virus genes. The treatment led to a marked reduction in viral replication rates compared to untreated controls.

| Parameter | Control | Dios-Arg (diTFA) |

|---|---|---|

| Viral Load (PFU/mL) | 10^6 | 10^3 |

| Survival Rate (%) | 20 | 80 |

This study illustrates the potential application of Dios-Arg (diTFA) in combating viral infections through targeted gene silencing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.